5-((tert-ブトキシカルボニル)アミノ)イソキサゾール-3-カルボン酸

概要

説明

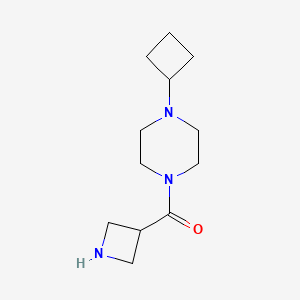

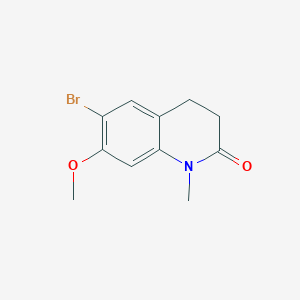

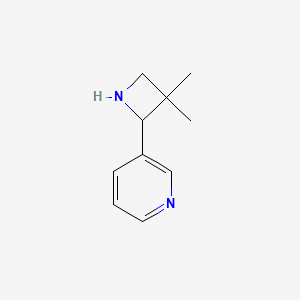

5-((tert-Butoxycarbonyl)amino)isoxazole-3-carboxylic acid is a chemical compound with the molecular formula C15H16N2O5 . It has a molecular weight of 304.3 . The compound is also known as Boc-Aminoisoxazole-3-carboxylic acid.

Molecular Structure Analysis

The compound contains a total of 34 bonds, including 18 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 2 double bonds, and 5 aromatic bonds . It also includes 1 five-membered ring, 1 carboxylic acid (aromatic), 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 Isoxazole .Physical and Chemical Properties Analysis

The compound is a white solid . It is stored at room temperature . The InChI code for the compound is 1S/C15H16N2O5/c1-15(2,3)21-14(20)16-10-6-4-9(5-7-10)12-8-11(13(18)19)17-22-12/h4-8H,1-3H3, (H,16,20) (H,18,19) .科学的研究の応用

創薬

イソキサゾール環は、その生物活性のために、多くの市販薬に共通の構造モチーフです。5-((tert-ブトキシカルボニル)アミノ)イソキサゾール-3-カルボン酸中のtert-ブトキシカルボニル基の存在により、潜在的に薬理学的に活性な分子を合成するための貴重な前駆体となります。さまざまなヘテロ環状骨格の合成に用いることができ、薬物様化学空間を拡大し、創薬プログラムを加速します .

材料科学

材料科学では、この化合物は特定の特性を持つ新しい材料の開発に貢献できます。その分子構造により、生分解性製品、電子機器、複合材料の一部としての潜在的な用途を持つ新しい材料の作成に使用できるポリマーやコポリマーを作成することができます .

化学合成

tert-ブトキシカルボニル基は、ペプチド合成で使用される保護基です。5-((tert-ブトキシカルボニル)アミノ)イソキサゾール-3-カルボン酸は、複雑な有機分子の合成における構成要素として役立ちます。イソキサゾール環をより大きな分子に導入するために使用でき、これは所望の化学的特性を持つ化合物を合成する際に有益です .

環境に優しい合成戦略

この化合物の構造は、金属を使用しない合成経路に適しており、これは環境への影響が低いため有利です。金属を使用しない合成は、高コスト、毒性、および大量の廃棄物の発生などの金属触媒反応の欠点を回避するため、望ましいです .

抗がん剤設計

イソキサゾール誘導体は、その抗がん特性について研究されてきました。5-((tert-ブトキシカルボニル)アミノ)イソキサゾール-3-カルボン酸は、新規抗がん剤の設計および合成における前駆体として使用でき、医薬品化学における多様性指向合成アプローチに貢献します .

センシングアプリケーション

この化合物は他の分子と反応して結合する能力があるため、センシング技術での使用が候補となっています。特定の生物学的物質または化学物質を検出するセンサーに組み込むことができ、新しい診断ツールの開発の基礎を提供します .

Safety and Hazards

作用機序

Target of Action

It’s known that isoxazole derivatives have a broad spectrum of targets and exhibit high biological activity .

Mode of Action

It’s known that isoxazole derivatives can interact with various biological targets, leading to changes in cellular processes . The compound’s tert-butoxycarbonyl (BOC) group is often used in organic synthesis as a protective group for amines, suggesting it may play a role in the compound’s interactions with its targets .

Biochemical Pathways

Isoxazole derivatives are known to affect a variety of biochemical pathways due to their broad spectrum of targets .

Result of Action

Isoxazole derivatives are known for their anticancer, anti-inflammatory, and antibacterial activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

生化学分析

Biochemical Properties

5-((tert-Butoxycarbonyl)amino)isoxazole-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other bioactive molecules. The compound interacts with various enzymes, proteins, and other biomolecules through its functional groups. For instance, the carboxylic acid group can form ester or amide bonds with amino groups of proteins or peptides, facilitating the formation of peptide bonds in synthetic processes. Additionally, the Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the amine group for further reactions .

Molecular Mechanism

At the molecular level, 5-((tert-Butoxycarbonyl)amino)isoxazole-3-carboxylic acid exerts its effects through various binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific target enzyme. For instance, the isoxazole ring can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the Boc group can protect the amine group from unwanted reactions, allowing for selective modification of the compound in biochemical assays .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-((tert-Butoxycarbonyl)amino)isoxazole-3-carboxylic acid can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis or oxidation over extended periods. Studies have shown that the Boc group can be removed under acidic conditions, leading to the formation of the free amine, which can then participate in further reactions. Long-term exposure to the compound in in vitro or in vivo studies has shown minimal degradation, making it a reliable reagent for biochemical research .

Dosage Effects in Animal Models

The effects of 5-((tert-Butoxycarbonyl)amino)isoxazole-3-carboxylic acid in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects, making it suitable for use in therapeutic applications. At higher doses, the compound can exhibit toxic or adverse effects, such as liver or kidney damage. Studies have identified specific dosage thresholds that must be adhered to in order to avoid these adverse effects. The compound’s impact on animal models provides valuable insights into its potential therapeutic applications and safety profile .

Transport and Distribution

Within cells and tissues, 5-((tert-Butoxycarbonyl)amino)isoxazole-3-carboxylic acid is transported and distributed through various mechanisms. The compound can interact with specific transporters or binding proteins that facilitate its uptake and localization within the cell. For instance, the carboxylic acid group can form ionic interactions with transport proteins, allowing for efficient transport across cell membranes. Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm or nucleus, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of 5-((tert-Butoxycarbonyl)amino)isoxazole-3-carboxylic acid is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, the presence of the Boc group can influence the compound’s localization by preventing its interaction with certain cellular components. Once localized, the compound can interact with specific organelles, such as mitochondria or the endoplasmic reticulum, where it can modulate various biochemical processes .

特性

IUPAC Name |

5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5/c1-9(2,3)15-8(14)10-6-4-5(7(12)13)11-16-6/h4H,1-3H3,(H,10,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCHFCPUBYWBCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=NO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene](/img/structure/B1375326.png)

![6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7,9-dimethyl-7,9-dihydro-8H-purin-8-one](/img/structure/B1375327.png)

![2-(Bromomethyl)-5,8-dioxaspiro[3.4]octane](/img/structure/B1375329.png)

![3-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1375332.png)

![4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1375335.png)